molecular formula C16H16F3N3O2 B11674553 Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate

Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B11674553
M. Wt: 339.31 g/mol
InChI Key: DPXRIGGLPDJAJL-WCQYABFASA-N
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Description

Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a trifluoromethyl group and a phenyl ring, contributes to its high biological activity and stability.

Chemical Reactions Analysis

Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . The compound also interacts with various proteins and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can affect their biological activity and stability. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and binding affinity to receptors, making it unique among its peers .

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C16H16F3N3O2/c1-2-24-15(23)12-9-14-20-11(10-6-4-3-5-7-10)8-13(16(17,18)19)22(14)21-12/h3-7,9,11,13,20H,2,8H2,1H3/t11-,13+/m0/s1

InChI Key

DPXRIGGLPDJAJL-WCQYABFASA-N

Isomeric SMILES

CCOC(=O)C1=NN2[C@H](C[C@H](NC2=C1)C3=CC=CC=C3)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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